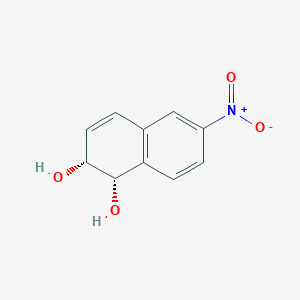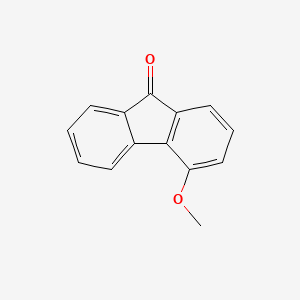
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H9NO3·HCl. It is a monocarboxylic acid that is derived from succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is known for its role as a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation .
Métodos De Preparación
The synthesis of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with succinic acid and pyridine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an intermediate compound through the reaction of succinic acid with pyridine under controlled conditions.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 4-Oxo-4-(pyridin-3-yl)butanoic acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridinyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its role as a metabolite in the degradation of nicotine and other tobacco-specific N-nitrosamines.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its metabolic pathways.
Industry: It is used in the synthesis of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves its role as a metabolite in the hydroxylation of methylnitrosaminopyridylbutanone by cytochrome P-450. This process leads to the formation of the compound as a byproduct, which is commonly found in the urine of smokers. The molecular targets and pathways involved include the cytochrome P-450 enzyme system .
Comparación Con Compuestos Similares
4-Oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-Oxo-4-(pyridin-3-yl)butanoic acid: The non-hydrochloride form of the compound.
4-Oxo-4-(pyridin-3-yl)butanal: A functional parent compound with a similar structure.
γ-Oxo-3-pyridinebutanoic acid: Another related compound with similar chemical properties
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
4-oxo-4-pyridin-3-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO3.ClH/c11-8(3-4-9(12)13)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,12,13);1H |
Clave InChI |
VWCYZEGYPFRNBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)






